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Compound of Interest

Compound Name: Urany! fluoride

Cat. No.: B8534681

Anwendungs- und Protokollhinweise: Uranylfluorid als Vorlaufer fur Urandioxid-
Brennstoffpellets

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Kernbrennstoffentwicklung.

Einleitung

Urandioxid (UOz2) ist der am weitesten verbreitete Brennstoff in Kernreaktoren. Seine
Herstellung erfordert hochreine und sinterfahige Pulver, um dichte und stabile Brennstoffpellets
zu formen. Uranylfluorid (UO2F2) ist ein entscheidendes Zwischenprodukt bei der Umwandlung
von Uranhexafluorid (UFs), dem Produkt aus Anreicherungsanlagen, in UOz.[1][2] Dieser
Prozess kann tber verschiedene chemische Wege erfolgen, die hauptsachlich in Nass- und
Trockenverfahren unterteilt werden.

Diese Anwendungs- und Protokollhinweise beschreiben die beiden primaren Methoden zur
Umwandlung von UOzFz in UO2-Pulver, das fir die Herstellung von Kernbrennstoffpellets
geeignet ist.

Chemische Umwandlungswege

Es gibt zwei Hauptverfahren zur Umwandlung von Uranhexafluorid in Urandioxid, bei denen
Uranylfluorid als Zwischenprodukt auftritt:
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e Das Nassverfahren (ADU-Prozess): Bei diesem Verfahren wird UFs-Gas in Wasser
hydrolysiert, um eine wassrige Lésung von Uranylfluorid zu erzeugen. AnschlieRend wird
Ammoniumdiuranat (ADU) ausgeféllt, das dann zu UO:z weiterverarbeitet wird.[3]

o Das Trockenverfahren (Pyrohydrolyse): Bei diesem Verfahren wird gasférmiges UFe direkt
mit Dampf umgesetzt, um festes UO2zF2 zu erzeugen, das anschliel3end in einer
Wasserstoffatmosphére zu UO2 reduziert wird.[2]

Nassverfahren: Der Ammoniumdiuranat (ADU)-
Prozess

Dieses Verfahren ist eine etablierte Methode zur Herstellung von UO2-Pulver mit feiner
Partikelgrof3e, was fir das Sintern zu Pellets mit hoher Dichte vorteilhaft ist.[4]

Experimentelles Protokoll

e Hydrolyse von UFe: Gasférmiges Uranhexafluorid (UFs) wird in deionisiertes Wasser
eingeleitet, um eine wassrige Losung aus Uranylfluorid (UO2zF2z) und Fluorwasserstoffsaure
(HF) zu bilden.[3]

o Reaktion: UFe + 2H20 - UO:z2F2 + 4HF[3]

e ADU-Fallung: Die UO2F2/HF-L6sung wird unter kontrollierten Bedingungen mit einer
verdinnten Ammoniumhydroxidlésung (NH4OH) versetzt, um Ammoniumdiuranat
((NH4)2U207), auch bekannt als ADU, auszufallen.[3][5]

o Zur Optimierung der Fallung wird der pH-Wert zunachst auf 6,1 + 0,2 und das
Molverhaltnis von NHs:U auf 3,5:1 eingestellt.[5]

o Durch weitere langsame Zugabe von NH4OH wird das Molverhaltnis von
Ammoniumhydroxid zu Uranylfluorid auf 6:1 bis 10:1 erhoht, um die vollstandige Fallung
des ADU zu gewahrleisten.[5]

o Reaktion: 2UO2F2 + 4HF + 14NH4OH - (NH4)2U207 + 12NH4F + 11H20 (vereinfachte
Gesamtreaktion)
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e Filtration und Trocknung: Der ADU-Niederschlag wird von der Lésung abfiltriert und
anschlie3end getrocknet.[3][6]

» Kalzinierung und Reduktion: Das getrocknete ADU-Pulver wird kalziniert (thermisch
zersetzt), um Triuranoktoxid (UsOs) zu bilden. Dieses wird anschlieend in einer
Wasserstoffatmosphére bei hohen Temperaturen zu Urandioxid (UO2z) reduziert.[3][4]

o Die Kalzinierung von ADU fuhrt zu UsOs.

o Die Reduktion von UsOs mit Wasserstoff ergibt UO-.

Zusammenfassung der quantitativen Daten (ADU-

Prozess)
Schritt Parameter Spezifikation Quelle
ADU-Féllung pH-Wert (initial) 6,1+0,2 [5]
Molverhdltnis NHs:U
o 3,511 [5]
(initial)
Molverhaltnis i
] 6:1 bis 10:1 [5]
NH4OH:UO2zF2 (final)
Reduktion Sintertemperatur Mindestens 1600°C [4]
Atmosphare Wasserstoff [4]

Workflow des ADU-Prozesses
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Abbildung 1: Workflow des Nassverfahrens (ADU-Prozess).
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Trockenverfahren: Pyrohydrolyse und Reduktion

Das Trockenverfahren bietet einen direkteren Weg von UFe zu UO2 und vermeidet den

Umgang mit groRen Mengen an flissigen Abféallen.[2]

Experimentelles Protokoll

Pyrohydrolyse von UFe: Gasformiges UFe wird mit Dampf (H20) in einem Reaktor bei
erhohten Temperaturen umgesetzt. Diese Reaktion, auch Pyrohydrolyse genannt, wandelt
das UFe direkt in festes Uranylfluorid (UOz2F2) und gasformigen Fluorwasserstoff (HF) um.[1]

[2]
o Reaktion: UFe + 2H20 - UO2F2 + 4HF

o Die Reaktionstemperatur wird typischerweise bei mindestens 130°C gehalten.[2] In
einigen Verfahren werden Temperaturen zwischen 350°C und 700°C verwendet.[6]

Reduktion von UO2zF2: Das feste UOzF2-Pulver wird anschliel3end in einer
Wasserstoffatmosphéare (Hz) bei hoher Temperatur direkt zu Urandioxid (UOz2) reduziert.[1][2]

o Reaktion: UOz2F2 + H2 - UO2 + 2HF
o Die Reaktionstemperatur liegt typischerweise bei etwa 700°C.[1]

Pulverbehandlung: Das resultierende UO2z-Pulver wird gesammelt und fur die anschlieRende
Pelletierung vorbereitet. Der anfallende Fluorwasserstoff wird gereinigt und kann industriell
weiterverwendet werden.[1]

Zusammenfassung der quantitativen Daten
(Trockenverfahren)
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Schritt Parameter Spezifikation Quelle

Pyrohydrolyse Reaktionstemperatur = 130°C (typ. 350- [2][6]
700°C)

Atmosphére Dampf, Inertgas [2]

Reduktion Reaktionstemperatur ca. 700°C [1]

Atmosphare Wasserstoff (H2) [1]

Workflow des Trockenverfahrens

UFs (Gas) H20 (Dampf)

Pyrohydrolyse

UO:zF2 (Feststoff)

UO2-Pulver

Reduktion

HF (Gas) H2 (Wasserstoff)

Click to download full resolution via product page
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Abbildung 2: Workflow des Trockenverfahrens (Pyrohydrolyse).

Weiterverarbeitung zu Brennstoffpellets

Unabhangig vom Herstellungsweg wird das gewonnene UO2z-Pulver zu Pellets
weiterverarbeitet:

o Pressen: Dem UO2z-Pulver kénnen Sinterhilfsmittel zugesetzt werden, bevor es mechanisch
zu "grinen” Pellets gepresst wird.[7]

» Sintern: Die grinen Pellets werden bei sehr hohen Temperaturen (typischerweise >1600°C)
in einer kontrollierten Atmosphére (z. B. Wasserstoff) gesintert.[4] Dadurch verdichtet sich
das Material und erreicht die gewiinschte hohe Dichte von tiber 95 % der theoretischen
Dichte.[4]

Vergleich der Verfahren
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Aufwendiger und

) umsténdlicher durch Direkterer und einfacherer
Komplexitat
mehrfache nasse Prozessablauf
Aufbereitung[2]
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Sicherheitsaspekte

Uranylfluorid ist wie alle Uranverbindungen hochgiftig und radioaktiv.[8] Die akute Toxizitat wird
hauptsachlich durch die Fluoridionen bestimmt. Der Umgang mit UFs, HF und Ammoniak
erfordert strenge Sicherheitsvorkehrungen aufgrund ihrer hohen Reaktivitat und Toxizitat. Alle
Arbeiten missen in geeigneten Anlagen mit entsprechender personlicher Schutzausristung
durchgefihrt werden.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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